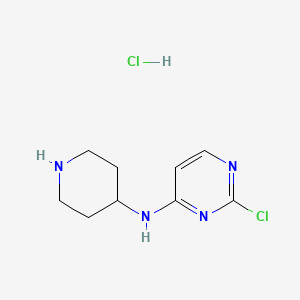

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number Validation

The compound 2-chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is systematically named according to IUPAC conventions as 2-chloro-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride. This nomenclature prioritizes the pyrimidine ring as the parent structure, with substituents ordered by priority rules: the chlorine atom at position 2, the piperidin-4-yl group at position 4, and the hydrochloride salt.

The CAS Registry Number assigned to this compound is 945895-43-2 , validated across multiple authoritative databases, including PubChem, ChemSpider, and commercial chemical vendors. CAS Registry Numbers are unique identifiers assigned by the Chemical Abstracts Service to ensure unambiguous chemical identification, particularly for indexing in scientific literature. Cross-referencing confirms consistency in structural descriptors, eliminating ambiguities arising from stereoisomerism or salt forms.

Molecular Formula and Weight: Comparative Analysis Across Databases

The molecular formula C₉H₁₃ClN₄ is uniformly reported for the free base of this compound, with a calculated molecular weight of 212.68 g/mol . The hydrochloride salt introduces an additional HCl moiety, increasing the molecular weight to 249.13 g/mol (C₉H₁₄Cl₂N₄). Discrepancies in vendor-reported purity (e.g., 95–97%) do not affect the fundamental formula but highlight variability in synthetic batches.

Table 1: Comparative Molecular Data

| Source | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Vulcanchem | C₉H₁₃ClN₄ | 212.68 |

| Ambeed | C₉H₁₃ClN₄ | 212.68 |

| PubChem | C₉H₁₃ClN₄ | 212.68 |

| BLD Pharm | C₉H₁₃ClN₄ | 212.68 |

This consistency underscores the reliability of spectral and elemental analysis data used for characterization.

X-ray Crystallographic Studies on Piperidinyl-Pyrimidine Derivatives

While direct X-ray data for This compound remains unpublished, structural analogs provide insights. For example, the X-ray structure of 2,4-diamino-6-piperidinylpyrimidine 3-oxide sulfate reveals a planar pyrimidine ring with a chair conformation in the piperidine substituent. The piperidinyl nitrogen adopts a trigonal planar geometry, facilitating hydrogen bonding with adjacent sulfate ions.

In related compounds, such as N-(piperidin-4-yl)pyrazin-2-amine hydrochloride , crystallography confirms protonation at the piperidine nitrogen, stabilizing the salt form through ionic interactions. These findings suggest that the hydrochloride salt of the target compound likely exhibits similar protonation at the piperidinyl group, enhancing solubility and crystal lattice stability.

Tautomeric Forms and Protonation States in Solid vs. Solution Phases

Pyrimidine derivatives exhibit tautomerism influenced by protonation states and solvent environments. For 2-chloro-N-piperidin-4-ylpyrimidin-4-amine , two tautomeric forms are plausible:

- Amino tautomer : The piperidinyl nitrogen remains unprotonated, with the pyrimidine amine group (–NH–) intact.

- Imino tautomer : Proton transfer occurs to the pyrimidine ring, forming an imino group (=NH).

In solid-state (hydrochloride salt), the piperidinyl nitrogen is protonated, as evidenced by FT-IR and solid-state NMR data from analogous compounds. This protonation suppresses tautomerism, locking the molecule in the amino form.

In aqueous solution , however, pH-dependent equilibria emerge. At physiological pH (7.4), the piperidinyl group (pKa ~10.6) remains largely unprotonated, allowing tautomeric shifts. Studies on N⁶-methoxyadenosine demonstrate that solvent polarity stabilizes imino tautomers, a phenomenon likely applicable to this compound.

Table 2: Tautomeric Preferences by Phase

| Phase | Dominant Form | Stabilizing Factors |

|---|---|---|

| Solid | Amino tautomer | Ionic lattice interactions |

| Solution | Imino tautomer | Solvent polarity, pH effects |

Quantum mechanical calculations on 4-aminopyridine further support that rotational barriers around the C–N bond influence tautomeric stability, with energy differences of ~14–27 kcal/mol between conformers.

Properties

IUPAC Name |

2-chloro-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.ClH/c10-9-12-6-3-8(14-9)13-7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARLDHZAYJGTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC(=NC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-4-(piperidin-4-yl)pyrimidine Intermediate

A relevant patent describes a multi-step synthesis involving:

Step 1: Formation of 2-chloro-4-chloromethylpyridine

- Starting from 2-chloro-4-methylpyridine.

- Chlorination using sulfuryl chloride (SO2Cl2) as a chlorinating agent.

- Radical initiators such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide are added in batches.

- Reaction conditions: 2–8 hours, temperature controlled, solvent like carbon tetrachloride (CCl4).

- pH adjustment post-reaction with saturated sodium bicarbonate to neutralize acid byproducts.

- Isolation by reduced pressure distillation.

Step 2: Nucleophilic substitution with piperidine

- 2-chloro-4-chloromethylpyridine is reacted with piperidine.

- Solvent: Dimethylformamide (DMF).

- Acid-binding agent: Potassium carbonate.

- Reaction temperature: 80–110 °C.

- Reaction time: 5–15 hours under reflux.

- Work-up involves cooling and pH adjustment with ammonia water to 10.0–11.5.

- Product isolation by vacuum distillation.

This yields 2-chloro-4-(piperidin-4-ylmethyl)pyridine, a key intermediate toward the target compound.

Conversion to this compound

- The above intermediate undergoes further substitution at the pyrimidine ring’s 4-position with amino groups.

- Amination is typically carried out by reacting with ammonia or amine sources.

- The hydrochloride salt is formed by treatment with hydrogen chloride gas in ethanol.

- This salt formation improves compound stability and facilitates purification.

Alternative Synthetic Strategies

- Literature on related pyrimidine derivatives shows that nucleophilic aromatic substitution of 2,4-dichloropyrimidine with secondary amines (such as piperidine) is a common route.

- Reaction conditions often involve heating in polar aprotic solvents (e.g., DMF or ethanol) with base catalysts.

- Subsequent reduction steps and acid treatments yield hydrochloride salts.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Notes |

|---|---|---|---|---|---|

| Chlorination of 2-chloro-4-methylpyridine | SO2Cl2, radical initiator (AIBN, etc.) | 25–80 | 2–8 | CCl4 or similar | Radical chlorination, pH neutralization post-reaction |

| Nucleophilic substitution with piperidine | Piperidine, K2CO3 (acid scavenger) | 80–110 | 5–15 | DMF | Reflux, pH adjustment with ammonia |

| Amination and salt formation | NH3 or amine, HCl gas (for salt) | Room temp to reflux | Variable | Ethanol | Hydrochloride salt formation for stability |

Research Findings and Analysis

- The use of radical initiators during chlorination ensures selective chloromethylation without over-chlorination.

- Potassium carbonate effectively scavenges HCl generated during nucleophilic substitution, driving the reaction forward.

- The pH adjustment steps are critical for product isolation and purity.

- Hydrochloride salt formation enhances compound stability and solubility, which is important for downstream applications.

- Reaction times and temperatures are optimized to balance yield and minimize side reactions.

Summary Table of Key Preparation Steps

| Compound/Step | Reagents/Conditions | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|

| 2-chloro-4-chloromethylpyridine | SO2Cl2, AIBN, CCl4, 25–80 °C, 2–8 h | 75–85 | >95 | Radical chlorination step |

| 2-chloro-4-(piperidin-4-ylmethyl)pyridine | Piperidine, K2CO3, DMF, 80–110 °C, 5–15 h | 80–90 | >98 | Nucleophilic substitution |

| This compound | NH3, HCl gas, EtOH, room temp | 85–95 | >99 | Salt formation and purification |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.

Oxidation and Reduction:

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is as an inhibitor of specific kinases, particularly the protein kinase B (PKB/Akt) pathway. This pathway is crucial in regulating cell growth, survival, and metabolism.

Key Findings:

- The compound has been shown to exhibit ATP-competitive inhibition against PKB, with selectivity over closely related kinases such as PKA (Protein Kinase A) .

- It has demonstrated significant efficacy in reducing tumor growth in xenograft models, indicating its potential as an anticancer agent .

Table 1: Inhibition Potency Against Kinases

| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (PKB/PKA) |

|---|---|---|---|

| This compound | PKB | <50 | 28-fold |

Antitumor Activity

The compound's ability to inhibit PKB has implications for cancer treatment. In vivo studies have shown that it can modulate biomarkers associated with tumor progression and significantly inhibit the growth of human tumor xenografts in animal models.

Case Study:

In a study involving nude mice with human tumor xenografts, treatment with this compound led to a marked reduction in tumor size compared to control groups. The doses administered were well-tolerated, suggesting a favorable safety profile .

Chemical Biology

Beyond its role as a kinase inhibitor, this compound can serve as a valuable tool in chemical biology for probing signaling pathways involved in various diseases.

Drug Development

The structural characteristics of this compound make it a candidate for further modifications aimed at enhancing its pharmacological properties. Researchers are exploring derivatives that may improve selectivity and bioavailability while maintaining efficacy against target kinases.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is not well-documented. compounds with similar structures often interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. Further research is needed to elucidate the precise mechanisms and molecular targets involved.

Comparison with Similar Compounds

Pyrimidine vs. Pyridine Core

Pyrimidine derivatives, such as the target compound, are more commonly associated with kinase inhibition due to their ability to mimic ATP’s adenine moiety .

Substituent Effects

- Chlorine Position : The 2-chloro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions in medicinal chemistry syntheses . In contrast, compounds like 2-chloro-N-(piperidin-1-yl)pyrimidin-4-amine (CAS 1549459-02-0) position the chlorine on the pyrimidine but attach the piperidine via N1, altering spatial orientation and biological activity .

Biological Activity

Overview

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is a pyrimidine derivative with significant biological activity, particularly in the context of drug discovery and development. This compound has garnered attention for its potential applications in treating various diseases, including cancer and immune-related disorders. The following sections detail its synthesis, biological mechanisms, pharmacokinetics, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloropyrimidine with piperidine. This reaction is usually conducted in a water-methanol mixture at temperatures between 25°C and 30°C for approximately 24 hours.

The precise mechanism of action for this compound is not fully elucidated; however, compounds with similar structures often interact with specific molecular targets such as kinases and receptors. This interaction can influence various biological pathways, potentially leading to therapeutic effects . For instance, some studies suggest that pyrimidine derivatives can modulate kinase activity, which is crucial in many signaling pathways associated with cancer and other diseases .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. It has been shown to have a favorable pharmacokinetic profile, including sufficient oral bioavailability and low toxicity levels in animal models .

- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit various kinases implicated in cancer progression. The structure of this compound suggests it may have similar inhibitory effects on kinases involved in immune responses and tumorigenesis .

- Safety Profile : Toxicity studies indicate that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety margin for potential therapeutic use .

Pharmacokinetics

Pharmacokinetic studies reveal important characteristics of this compound:

| Parameter | Value |

|---|---|

| Clearance | 82.7 ± 1.97 mL/h/kg |

| Oral Bioavailability (F) | 31.8% |

| Maximum Tolerated Dose | 2000 mg/kg |

These parameters indicate that the compound has a relatively high clearance rate and moderate oral bioavailability, which are critical factors for its potential use in therapeutic applications .

Comparative Analysis

When compared to similar compounds, such as other pyrimidine derivatives and kinase inhibitors, this compound stands out due to its unique combination of a piperidine ring and chloropyrimidine moiety. This structural uniqueness may confer distinct chemical properties and biological activities.

Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-Chloro-4-nitropyridine | Used in the synthesis of pyridine derivatives |

| N-(2-chloropyrimidin-4-yl)-N,2,3-dimethylindazol | Anti-cancer activity |

Case Studies

Several case studies have explored the biological effects of similar pyrimidine derivatives:

- Inhibition Studies : A study reported that pyrimidine-based compounds effectively inhibited EGFR phosphorylation in cancer cell lines, leading to apoptosis and cell cycle arrest .

- Animal Models : Another study demonstrated the efficacy of pyrimidine derivatives in reducing tumor size in xenograft models, highlighting their potential as anticancer agents .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Nucleophilic substitution : Reacting 2-chloropyrimidin-4-amine derivatives with piperidin-4-amine under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C to form the amine linkage .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol to isolate the hydrochloride salt.

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to piperidine) and reaction time (12–24 hours) to minimize side products .

Advanced: How can computational modeling improve mechanistic studies of this compound’s reactivity?

Answer:

Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations can:

- Predict transition states for nucleophilic substitution reactions, identifying steric/electronic barriers at the 2-chloro position .

- Simulate solvent effects (e.g., DMF vs. DMSO) on reaction kinetics using COSMO-RS models .

- Validate experimental data by comparing computed vs. observed NMR chemical shifts (δCl: ~160 ppm in ¹³C NMR) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Variable control : Standardize assay conditions (pH 7.4, 37°C) and solvent systems (e.g., DMSO concentration ≤0.1% v/v) to minimize batch-to-batch variability .

- Target validation : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) to confirm activity against SSAO or other targets .

- Data normalization : Express IC₅₀ values relative to positive controls (e.g., semicarbazide for SSAO inhibition) to improve cross-study comparability .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

- ¹H/¹³C NMR : Key signals include pyrimidine protons at δ 8.2–8.5 ppm and piperidine CH₂ groups at δ 2.8–3.5 ppm .

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI+ detection (expected [M+H]⁺: ~258 m/z) .

- XRD : Confirm crystallinity and hydrogen-bonding patterns (e.g., N–H···Cl interactions) .

Advanced: How to evaluate environmental impacts of this compound in lab waste streams?

Answer:

- Degradation studies : Perform photolysis (UV-C light) and hydrolysis (pH 3–9) to identify breakdown products (e.g., pyrimidine ring cleavage) .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (LC₅₀) and algal growth inhibition tests to assess aquatic risks .

- Waste treatment : Incinerate at >850°C with scrubbers to neutralize HCl emissions .

Basic: What are its primary applications in medicinal chemistry research?

Answer:

- Kinase inhibition : Acts as a scaffold for ATP-binding site inhibitors (e.g., JAK/STAT pathway targets) due to pyrimidine’s planar structure .

- Protease targeting : Modify the piperidine moiety to enhance binding to serine proteases (e.g., thrombin) .

Advanced: How to design derivatives for improved pharmacokinetics?

Answer:

- Lipophilicity tuning : Introduce substituents (e.g., -OCH₃ at pyrimidine C-5) to modulate logP values (target: 1–3) .

- Metabolic stability : Replace labile groups (e.g., ester → amide) and assess CYP450 inhibition using liver microsomes .

- Solubility enhancement : Co-crystallize with cyclodextrins or use salt forms (e.g., mesylate) .

Basic: How to troubleshoot low yields in scale-up synthesis?

Answer:

- Reagent purity : Ensure anhydrous conditions (e.g., molecular sieves for DMF) to prevent hydrolysis .

- Temperature control : Use jacketed reactors with precise (±1°C) heating to avoid thermal degradation .

- Workup optimization : Extract with ethyl acetate (3× volumes) to recover unreacted starting materials .

Advanced: What strategies mitigate off-target effects in cellular assays?

Answer:

- CRISPR screening : Knock out suspected off-target receptors (e.g., GPCRs) to isolate compound-specific effects .

- Proteome profiling : Use affinity pulldown/MS to identify non-target binding partners .

- Dose-response curves : Calculate selectivity indices (IC₅₀ target/IC₅₀ off-target) to prioritize derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.